molecular formula C15H16N4O4 B11130896 N-cyclopropyl-4-(6-nitro-4-oxoquinazolin-3(4H)-yl)butanamide

N-cyclopropyl-4-(6-nitro-4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B11130896
M. Wt: 316.31 g/mol
InChI Key: HRTZLGNEZKSTIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-CYCLOPROPYL-4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a cyclopropyl group, a nitro group, and a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the nitro group and the cyclopropyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The quinazolinone core can be reduced to form different derivatives.

    Substitution: The cyclopropyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents for oxidation reactions. The reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of alkyl or aryl-substituted quinazolinone derivatives.

Scientific Research Applications

N-CYCLOPROPYL-4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study various biological processes.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-CYCLOPROPYL-4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE include:

Uniqueness

What sets N-CYCLOPROPYL-4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H16N4O4

Molecular Weight

316.31 g/mol

IUPAC Name

N-cyclopropyl-4-(6-nitro-4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C15H16N4O4/c20-14(17-10-3-4-10)2-1-7-18-9-16-13-6-5-11(19(22)23)8-12(13)15(18)21/h5-6,8-10H,1-4,7H2,(H,17,20)

InChI Key

HRTZLGNEZKSTIF-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CCCN2C=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.